molecular formula C10H18O4 B13909529 Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate

Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate

Cat. No.: B13909529
M. Wt: 202.25 g/mol
InChI Key: FWMORVUUZASNCX-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a methoxy group, a dimethyl group, and an oxo group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method involves the reaction of 5-methoxy-4,4-dimethyl-3-oxopentanoic acid with ethanol under reflux conditions, using sulfuric acid as a catalyst. The reaction is carried out in a solvent such as toluene to facilitate the removal of water formed during the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-methoxy-4,4-dimethyl-3-oxopentanoic acid.

    Reduction: Formation of 5-methoxy-4,4-dimethyl-3-hydroxypentanoate.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The oxo group can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.

Comparison with Similar Compounds

Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate can be compared with similar compounds such as:

    Methyl 4,4-dimethyl-3-oxopentanoate: Lacks the methoxy group, resulting in different reactivity and applications.

    Ethyl 4,4-dimethyl-3-oxopentanoate: Similar structure but without the methoxy group, leading to variations in chemical behavior.

    Ethyl 5-methoxy-3-oxopentanoate: Similar but lacks the dimethyl groups, affecting its steric and electronic properties.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate

InChI

InChI=1S/C10H18O4/c1-5-14-9(12)6-8(11)10(2,3)7-13-4/h5-7H2,1-4H3

InChI Key

FWMORVUUZASNCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C)(C)COC

Origin of Product

United States

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